![molecular formula C11H7Cl2NO2S B2546696 [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 757192-72-6](/img/structure/B2546696.png)

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

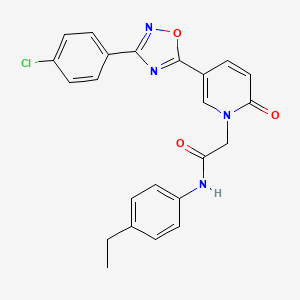

“[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular weight of 288.15 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid” is a powder in physical form . It has a molecular weight of 288.15 .Scientific Research Applications

- Structural Analog of HDMPA : 2-DCABA is structurally related to 2-(2,6-dimethylphenyl)amino)benzoic acid (HDMPA). Comparing their polymorphism and behavior sheds light on the effect of double Cl–CH3 exchange .

- Crystal Characterization : Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FT-IR) help characterize these crystal forms .

- Cytostatic Activity : As part of phenylacetate derivatives, 2-DCABA exhibits cytostatic activity against tumor cells .

- Metabolite Formation : In environmental studies, 2-DCABA has been detected as a metabolite. Specifically, it forms 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one through dehydration and lactam formation reactions .

- Emerging Environmental Concern : The presence of non-steroidal anti-inflammatory drugs like 2-DCABA in the environment raises concerns due to their potential harmful effects .

- Soil Analysis : GC techniques also use 2-DCABA for analyzing 2-methyl-4-chlorophenoxyacetic acid (another herbicide) in soils .

- Isomorphism and Stability : Isomorphism and isostructurality were observed between the form I of 2-DCABA and HDMPA. Despite structural similarity, different intermolecular interactions contribute to the stability of these crystal forms .

Pharmaceutical Research and Drug Development

Cocrystal and Polymorphism Studies

Inhibition of Enzymes and Cytostatic Activity

Environmental Impact and Metabolism

Herbicide Analysis

Material Science and Crystal Engineering

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, a derivative of phenylacetic acid, is the enzymes cyclooxygenase-1 and cyclooxygenase-2 . These enzymes are responsible for producing prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid acts by inhibiting the action of cyclooxygenase-1 and cyclooxygenase-2 . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The action of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid affects the arachidonic acid pathway. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, the compound prevents the conversion of arachidonic acid to prostaglandin H2, a key step in the synthesis of prostanoids . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation and pain .

Pharmacokinetics

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption .

Result of Action

The molecular and cellular effects of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid’s action include a reduction in the levels of prostaglandins. This leads to a decrease in inflammation and pain signaling, providing relief from symptoms associated with conditions such as rheumatoid arthritis and osteoarthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid. For instance, the compound’s solubility and permeability can affect its absorption and distribution in the body . Additionally, individual variations in metabolism can influence the compound’s bioavailability and therapeutic effect .

properties

IUPAC Name |

2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHNVMFAUGANIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)

![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)

![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)

![N-(4-chlorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2546626.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)